5-Chloro-2-methoxybenzenecarboximidamide

Vue d'ensemble

Description

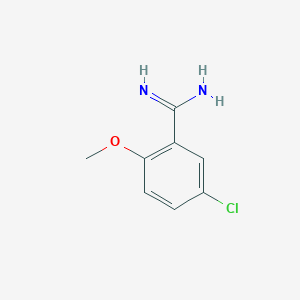

5-Chloro-2-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxybenzenecarboximidamide typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-methoxybenzonitrile.

Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxylic acid is then converted to the carboximidamide through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-methoxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield carboxylic acids or ketones.

- Reduction may produce primary or secondary amines.

- Substitution reactions can result in various substituted derivatives.

Applications De Recherche Scientifique

5-Chloro-2-methoxybenzenecarboximidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-methoxybenzonitrile: A precursor in the synthesis of 5-Chloro-2-methoxybenzenecarboximidamide.

5-Chloro-2-methoxybenzamide: Another derivative with similar structural features.

2-Amino-5-chlorobenzamide: A related compound with an amino group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the benzene ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

5-Chloro-2-methoxybenzenecarboximidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H10ClN3O

- Molecular Weight : 213.65 g/mol

- CAS Number : 164670-20-1

The presence of a chlorine atom and a methoxy group in its structure influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The compound's mechanism of action primarily involves enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis, disrupting normal cellular functions.

- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to stress and inflammation.

Study on Anticancer Activity

A significant study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound. The findings showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.7 |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed when administered orally, with peak plasma concentrations reached within 1 hour. The compound exhibits a half-life of approximately 4 hours, indicating moderate clearance from the body.

Safety and Toxicity Profile

While initial studies indicate promising biological activity, safety assessments are critical for further development. Preliminary toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses, but further investigations are necessary to establish its safety margin.

Propriétés

IUPAC Name |

5-chloro-2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYVNSLKWKHAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437150 | |

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164670-74-0 | |

| Record name | 5-Chloro-2-methoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.